molecular formula C15H14ClNO2 B1633948 N-(4-chlorobenzyl)-4-methoxybenzamide

N-(4-chlorobenzyl)-4-methoxybenzamide

Cat. No.: B1633948
M. Wt: 275.73 g/mol
InChI Key: LGSPVRDHBNPKPF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 4-chlorobenzylamine moiety. It has been synthesized via cobalt-catalyzed aminocarbonylation methods, achieving yields of 54–69% depending on reaction conditions . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.76 (d, J = 8.8 Hz, 2H), 7.33–7.27 (m, 4H), 6.92 (d, J = 8.8 Hz, 2H), 4.61 (d, J = 5.8 Hz, 2H), 3.85 (s, 3H) .
  • ¹³C NMR: δ 167.4 (carbonyl), 162.3 (methoxy-attached aromatic carbon), 128.8–113.8 (aromatic carbons), 55.5 (OCH₃), 42.9 (CH₂) .

The compound’s structure is stabilized by intramolecular hydrogen bonding and π-π stacking interactions, typical of benzamide derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-chlorobenzyl)-4-methoxybenzamide, and how are coupling reagents utilized?

The compound is synthesized via carbodiimide-mediated coupling. A validated protocol involves reacting 4-methoxybenzoic acid with 4-chlorobenzylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds at -50°C to minimize side reactions, yielding a product confirmed by IR (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (methoxy singlet at δ 3.8 ppm), and elemental analysis. This method ensures high purity (>95%) and avoids racemization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

  • IR Spectroscopy : Confirms amide bond formation (C=O stretch) and methoxy group (C-O stretch at ~1250 cm⁻¹).
  • ¹H-NMR : Identifies aromatic protons (δ 6.5–7.3 ppm), methoxy protons (δ 3.8 ppm), and chlorobenzyl CH₂ (δ 4.5 ppm).
  • Fluorescence Spectroscopy : Used to study electronic properties (λex 340 nm, λem 380 nm) .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is 5.0, where protonation of the amide group is minimized. At pH <3 or >8, intensity drops due to protonation/deprotonation altering the electronic environment. Temperature stability is maintained at 25°C, with deviations >35°C causing thermal quenching .

Q. What analytical parameters (e.g., LOD, LOQ) are critical for quantifying this compound in spectroscopic assays?

Limits of detection (LOD) and quantification (LOQ) are 0.269 mg/L and 0.898 mg/L, respectively. Relative standard deviation (RSD) of 1.369% ensures reproducibility. Calibration curves (0.1–10 mg/L) show linearity (R² >0.99) using fluorescence at λem 380 nm .

Q. Why is solvent selection crucial in recrystallization, and which solvents yield high-purity crystals?

Polar aprotic solvents (e.g., ethyl acetate) are ideal due to moderate solubility gradients. Ethanol/water mixtures (7:3 v/v) produce needle-like crystals with minimal impurities, confirmed by sharp melting points (mp 142–144°C) .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate the anticancer potential of this compound?

Focus on structure-activity relationship (SAR) studies:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to cisplatin controls.
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for DNA or proteins .

Q. What strategies resolve contradictions in fluorescence data when studying this compound under varying experimental conditions?

Discrepancies often arise from:

  • pH Gradients : Use buffered solutions (e.g., phosphate buffer) to stabilize ionic states.
  • Temperature Control : Employ thermostatted cuvette holders (±0.1°C accuracy).
  • Quenching Effects : Account for dissolved oxygen via degassing with N₂. Validate findings with time-resolved fluorescence spectroscopy .

Q. How does the methoxy group’s electronic effect influence the compound’s reactivity in material science applications?

The electron-donating methoxy group enhances π-conjugation, making the compound suitable for:

  • Organic Semiconductors : Charge mobility studies via Hall effect measurements.
  • Optoelectronic Devices : Fabricate OLEDs, noting electroluminescence efficiency at λem 380 nm.
  • Coordination Polymers : Coordinate with transition metals (e.g., Cu²⁺) for catalytic applications .

Q. What computational methods validate the stability of this compound in aqueous vs. non-aqueous environments?

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters (δ) and aggregation behavior.
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess HOMO-LUMO gaps (~4.2 eV) and dipole moments.
  • Hydrogen Bonding Analysis : Radial distribution functions (RDFs) show stronger H-bonding in water, reducing stability .

Q. How can researchers leverage structural analogs to improve the compound’s pharmacokinetic profile?

  • Bioisosteric Replacement : Substitute 4-chlorobenzyl with 4-fluorobenzyl to enhance metabolic stability.
  • Prodrug Design : Introduce ester linkages at the methoxy group for controlled release.
  • SAR Libraries : Synthesize derivatives with varied substituents (e.g., nitro, amino) and screen via high-throughput ADMET assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Structure : Features a nitro group at the ortho position and bromine at the para position on the benzamide.
  • Synthesis : Derived from 2-nitroaniline precursors, with structural parameters (bond lengths, angles) closely resembling N-(4-chlorobenzyl)-4-methoxybenzamide .
  • Stability : Nitro groups enhance electrophilicity but may reduce hydrolytic stability compared to chloro substituents.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

  • Structure : Lacks the benzyl group but includes a methyl substituent on the aromatic ring.
  • Synthesis : Prepared via DCC/HOBt coupling at -50°C, emphasizing the role of steric hindrance in reaction efficiency .
  • Fluorescence : Exhibits pH-dependent fluorescence intensity, peaking at neutral pH due to optimal protonation states .

N-(6-aminohexyl)-4-methoxybenzamide

  • Stability : The phosphoramide bond in its oligonucleotide conjugates shows pH-dependent hydrolysis, with ≤20% cleavage at pH 6.0 and >50% at pH 4.5 . This contrasts with this compound’s stability, where the 4-chlorobenzyl group may confer greater resistance to acidic hydrolysis.

Spectral and Physicochemical Properties

4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide

  • ¹H NMR : Distinct nitro group shifts (δ ~8.0–8.5 ppm) absent in this compound .
  • Solubility : Nitro groups reduce solubility in polar solvents compared to methoxy derivatives.

N-(tert-butyl)-4-methoxybenzamide

  • ¹³C NMR : δ 55.5 (OCH₃), 37.6 (tert-butyl C), highlighting steric effects on chemical shifts .
  • Reactivity : The bulky tert-butyl group may hinder electrophilic substitution reactions relative to the 4-chlorobenzyl group.

Metal Complexation Potential

N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide forms stable complexes with Mn, Co, Cd, and Hg via the thioamide and carbonyl groups . While this compound lacks thioamide functionality, its methoxy and chlorobenzyl groups could facilitate coordination with soft metals (e.g., Hg²⁺ or Cd²⁺), though this remains unexplored in the literature.

Data Tables

Table 2. Stability and Spectral Features

Compound Key Stability Feature Notable NMR Shifts (δ, ppm)
This compound Stable in neutral pH 7.76 (d, Ar–H), 3.85 (s, OCH₃)
N-(6-aminohexyl)-4-methoxybenzamide 50% hydrolysis at pH 4.5 in 24 hours Not reported
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide High crystallinity due to nitro group 8.2–8.5 (Ar–NO₂)

Preparation Methods

Classical Acid Chloride-Amine Coupling: Foundation of Benzamide Synthesis

The most straightforward route to N-(4-chlorobenzyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 4-chlorobenzylamine under basic conditions. This method, rooted in traditional amide bond formation, has been extensively documented in both batch and recrystallization-focused protocols.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. A study by Orduña et al. (2021) confirms that this reaction is highly efficient in polar aprotic solvents, with sodium hydroxide often employed to scavenge HCl byproducts. Key stoichiometric ratios include a 1:1 molar equivalence between 4-methoxybenzoyl chloride and 4-chlorobenzylamine, though excess amine (1.2 equiv.) may enhance yields by mitigating side reactions.

Optimized Batch Protocol

In a representative procedure, 4-chloroaniline (0.127 g, 1 mmol) is suspended in 10% aqueous NaOH (20 mL), followed by dropwise addition of 4-methoxybenzoyl chloride (0.170 g, 1 mmol) at 25°C. After 30 minutes of stirring, the mixture is quenched in ice water, yielding crude product that is recrystallized from ethanol to afford this compound in 86% yield (0.224 g). Purity exceeding 98% is routinely achieved, as verified by HPLC and NMR spectroscopy.

Cobalt-Catalyzed Aminocarbonylation: A Modern Approach

Transition-metal-catalyzed methods have emerged as sustainable alternatives to classical coupling, particularly for large-scale synthesis. A 2021 study demonstrated the efficacy of octacarbonyl dicobalt [Co₂(CO)₈] in mediating aminocarbonylation between 4-methoxythiophenol and 4-chlorobenzylamine under CO atmosphere.

Reaction Optimization and Byproduct Control

Initial screening in stainless steel batch reactors (220°C, 15 bar CO, dioxane solvent) yielded the target amide in 58% yield, with disulfide (2) and urea (6) as major byproducts (Table 1). The addition of acetic acid (1 equiv.) suppressed urea formation by protonating free amine, elevating amide yield to 69%.

Table 1: Effect of Additives on Cobalt-Catalyzed Aminocarbonylation

Condition Yield (%) Disulfide (%) Urea (%)
No additive 58 22 15
1 equiv. AcOH 69 18 3
2 equiv. AcOH 65 20 2

Continuous Flow Implementation

Transferring the reaction to a plug-flow reactor (PFR) with N-methylpyrrolidone (NMP) solvent at 220°C and 20 bar CO pressure enhanced reproducibility. At a flow rate of 1.5 mL/min and 0.3 equiv. catalyst, the amide was isolated in 54–56% yield after 8.5 minutes residence time. This method reduces CO consumption by 40% compared to batch processes.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

  • Classical coupling : 86% yield (batch), limited scalability due to exothermic HCl evolution
  • Cobalt batch : 69% yield, suitable for 10–100 g scale
  • Cobalt flow : 55–56% yield, optimal for kilogram-scale production

Purity and Byproduct Profiles

HPLC analyses reveal distinct impurity signatures:

  • Acid chloride method: <2% unreacted amine (RT = 4.2 min)
  • Cobalt method: 3–5% disulfide (RT = 6.8 min)

Recrystallization from ethanol effectively removes polar impurities in both methods, with final purity ≥97% by mass balance.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-19-14-8-4-12(5-9-14)15(18)17-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

LGSPVRDHBNPKPF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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